molecular formula C27H34N4O4S B10779853 8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One

8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One

Cat. No.: B10779853
M. Wt: 510.6 g/mol
InChI Key: KXXIBIBXJMYWNL-ILBGXUMGSA-N
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Description

    CHEMBL3590405: is a bioactive molecule with drug-like properties.

  • Unfortunately, specific details about its origin or natural occurrence are not readily available.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for CHEMBL3590405 have not been widely documented. it is likely that chemists have developed various synthetic pathways to access this compound.

      Industrial Production: Information on industrial-scale production methods is scarce. Typically, industrial processes involve optimizing yield, scalability, and cost-effectiveness.

  • Chemical Reactions Analysis

      Reactivity: CHEMBL3590405 may undergo various chemical reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Without precise data, we can only speculate on reagents and conditions. Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

      Major Products: The major products formed during reactions involving CHEMBL3590405 would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Biology: It could be tested for biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigating its pharmacological properties could lead to potential drug candidates.

      Industry: If scalable production methods are established, it might find applications in industry.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for CHEMBL3590405 is not readily available. It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H34N4O4S

    Molecular Weight

    510.6 g/mol

    IUPAC Name

    8-[[(3R,4R)-3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one

    InChI

    InChI=1S/C27H34N4O4S/c1-17-11-20(14-29-13-17)21-3-4-24(26-22(21)12-18(2)27(32)31-26)30-23-5-8-28-15-25(23)35-16-19-6-9-36(33,34)10-7-19/h3-4,11-14,19,23,25,28,30H,5-10,15-16H2,1-2H3,(H,31,32)/t23-,25-/m1/s1

    InChI Key

    KXXIBIBXJMYWNL-ILBGXUMGSA-N

    Isomeric SMILES

    CC1=CC(=CN=C1)C2=C3C=C(C(=O)NC3=C(C=C2)N[C@@H]4CCNC[C@H]4OCC5CCS(=O)(=O)CC5)C

    Canonical SMILES

    CC1=CC(=CN=C1)C2=C3C=C(C(=O)NC3=C(C=C2)NC4CCNCC4OCC5CCS(=O)(=O)CC5)C

    Origin of Product

    United States

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